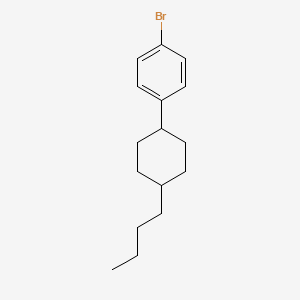

1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Description

The exact mass of the compound 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-4-(trans-4-butylcyclohexyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(trans-4-butylcyclohexyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-butylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLACFCPGPQOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572954 | |

| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516510-78-4 | |

| Record name | 1-Bromo-4-(4-butylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Brom-4-(trans-4-butylcyclohexyl)-benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromo-4-(trans-4-butylcyclohexyl)benzene CAS number 516510-78-4

An In-Depth Technical Guide to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, CAS Number 516510-78-4, a pivotal intermediate in the fields of materials science and organic synthesis. The document elucidates the compound's physicochemical properties, explores its significant applications, and offers detailed experimental protocols for its utilization. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to facilitate innovation and application.

Introduction: A Molecule of Versatility and Performance

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a halogenated organic compound distinguished by its unique molecular architecture. It integrates a reactive bromophenyl group with a non-polar trans-4-butylcyclohexyl moiety. This specific combination of a rigid aromatic ring and a flexible, bulky aliphatic chain imparts a unique set of properties that make it a highly valuable building block.[1] Primarily recognized for its role as a liquid crystal intermediate, its utility extends into broader organic synthesis and advanced materials research.[2] The presence of an activatable bromine atom allows for a wide range of chemical transformations, making it a versatile precursor for complex molecular targets.[1]

Physicochemical & Structural Properties

The functional efficacy of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in various synthetic applications is rooted in its distinct physical and chemical characteristics. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 516510-78-4 | [1][3][4] |

| Molecular Formula | C₁₆H₂₃Br | [1][3][4] |

| Molecular Weight | 295.26 g/mol | [4] |

| Appearance | White to brown low-melting crystalline solid | [4] |

| Purity | Typically ≥98% | [3] |

| Synonyms | 4'-trans-n-Butylcyclohexyl-4-bromobenzene, 1-Bromo-4-(trans-4-n-butylcyclohexyl)benzene | [4] |

| Storage | Store at room temperature or 2-8°C in a cool, dry place, protected from light. | [3][4] |

The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical. It ensures a linear, rod-like molecular shape, which is a fundamental prerequisite for the formation of the mesophases essential for liquid crystal behavior.

Core Applications & Mechanistic Insights

The utility of this compound spans multiple domains, from high-performance electronics to nascent areas of medicinal chemistry. Its structural features are directly responsible for its value in these fields.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment

-

Reactants: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, (4-cyanophenyl)boronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Base: Anhydrous Potassium Carbonate (K₂CO₃).

-

Solvents: Toluene, Ethanol, Deionized Water (all degassed).

-

Glassware: Schlenk flask, reflux condenser, magnetic stirrer, nitrogen/argon line.

-

Purification: Silica gel for column chromatography, ethyl acetate, hexanes.

Step-by-Step Procedure

-

Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene:ethanol:water (e.g., 4:1:1 ratio), via cannula or syringe.

-

Reaction: Heat the reaction mixture to 85°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This self-validating protocol includes monitoring and characterization steps to ensure the integrity of the experimental outcome.

Safety, Handling, and Storage

While a specific GHS classification for CAS 516510-78-4 is not readily available, data from structurally similar compounds like 1-bromo-4-butylbenzene suggest that it should be handled with care. [5]* Hazards: May cause skin irritation, serious eye irritation, and potential respiratory irritation. [5][6]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area. [4]Store away from incompatible materials such as strong oxidizing agents. [6]

Conclusion

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is more than a simple chemical intermediate; it is an enabling molecule at the intersection of materials science and organic chemistry. Its well-defined structure provides a direct pathway to high-performance liquid crystals and offers a versatile platform for constructing complex molecules for pharmaceutical and materials research. Understanding its properties and reactive potential is key to leveraging its full capacity for technological and scientific advancement.

References

- 1-Bromo-4-(trans-4-butylcyclohexyl)

- CAS.516510-78-4 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. Arborpharmchem.

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, min 98%, 100 grams. CP Lab Safety.

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

- Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. Benchchem.

- 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online. Thermo Scientific Chemicals.

- 1-Bromo-4-butylbenzene | C10H13Br | CID 521059. PubChem.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, CasNo.516510-78-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS No. 516510-78-4), a key intermediate in materials science and a versatile building block in organic synthesis. The document delves into its physicochemical properties, outlines a robust two-step synthetic pathway, provides a predictive analysis of its spectroscopic characteristics, and discusses its primary applications and safety considerations. This guide is intended to serve as an essential resource for researchers leveraging this compound in the development of liquid crystals, advanced materials, and complex molecular architectures.

Introduction and Molecular Overview

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a disubstituted aromatic compound characterized by a bromophenyl group linked to a trans-4-butylcyclohexyl moiety. The specific trans stereochemistry of the cyclohexane ring imparts a linear, rigid quality to the molecular structure. This feature is paramount to its primary application in the field of liquid crystals, where molecular shape and anisotropy are critical for the formation of mesophases.[1] The presence of the bromine atom provides a versatile synthetic handle, enabling its use in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) for the construction of more complex, high-value molecules.[2][3]

The lipophilic butylcyclohexyl group combined with the reactive aryl bromide makes this compound a valuable intermediate for creating molecules with tailored electronic and physical properties for use in display technologies and potentially as fragments in medicinal chemistry discovery programs.[1]

Physicochemical and Structural Properties

The core properties of the molecule are summarized below. It is characterized as a white to light brown, low-melting crystalline solid under standard conditions.[4] Experimental data for properties such as melting point, boiling point, and solubility are not widely published; therefore, values from closely related analogs are provided for estimation where available.

| Property | Value | Source(s) |

| CAS Number | 516510-78-4 | [5] |

| Molecular Formula | C₁₆H₂₃Br | [5] |

| Molecular Weight | 295.26 g/mol | [5] |

| Appearance | White to brown low-melting crystalline solid | [4] |

| Purity | ≥98% (Typical) | [5] |

| Boiling Point | Est. >300 °C (Atm. Pressure) | Analog Data[1] |

| Melting Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., Toluene, Dichloromethane, THF) and insoluble in water. | Analog Data[6] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [5] |

Synthesis and Purification Protocol

The synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene can be efficiently achieved via a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This pathway is advantageous as it avoids the carbocation rearrangements and polyalkylation issues often associated with direct Friedel-Crafts alkylation.[7][8]

Proposed Synthetic Pathway

The logical pathway begins with commercially available bromobenzene and 4-butylcyclohexanecarboxylic acid, which is converted to its acyl chloride before reaction.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Friedel-Crafts Acylation

This step creates the aryl ketone intermediate. The use of an acyl chloride and a strong Lewis acid catalyst like aluminum chloride (AlCl₃) generates a reactive acylium ion, which then undergoes electrophilic aromatic substitution onto the bromobenzene ring, primarily at the para position due to steric hindrance at the ortho positions.[9][10]

Protocol:

-

To a dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane (DCM, 200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve bromobenzene (1.0 equivalent) and trans-4-butylcyclohexanecarbonyl chloride (1.1 equivalents) in dry DCM (50 mL).

-

Add the bromobenzene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly pouring it into a beaker containing ice (300 g) and concentrated HCl (30 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, (4-Bromophenyl)(trans-4-butylcyclohexyl)methanone. This intermediate is often used in the next step without further purification.

Step 2: Clemmensen Reduction

The Clemmensen reduction is highly effective for converting aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions using a zinc amalgam.[11] This reaction deoxygenates the carbonyl group to a methylene group (CH₂).

Protocol:

-

Prepare zinc amalgam by stirring zinc dust (4.0 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared zinc amalgam, concentrated hydrochloric acid (100 mL), toluene (100 mL), and the crude ketone from Step 1 (1.0 equivalent).

-

Heat the mixture to a vigorous reflux and maintain for 8-12 hours. Additional portions of concentrated HCl may be required during the reflux to maintain acidic conditions.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Purification: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation.

-

The resulting crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from a suitable solvent like ethanol to yield pure 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

Spectroscopic Characterization (Predictive Analysis)

As experimental spectra are not widely available, this section provides a predictive analysis based on the known effects of the constituent functional groups and data from analogous structures. This serves as a guide for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct regions for the aromatic, cyclohexyl, and butyl protons.

-

Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring will give rise to a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the bromine (C2-H, C6-H) will be downfield (approx. δ 7.35-7.45 ppm) compared to the protons meta to the bromine (C3-H, C5-H, approx. δ 7.00-7.10 ppm).[12][13]

-

Cyclohexyl Protons (δ 1.0-2.6 ppm): These protons will appear as a series of complex, overlapping multiplets. The benzylic proton (C1'-H) attached to the benzene ring will be the most downfield of this group (approx. δ 2.4-2.6 ppm). The remaining axial and equatorial protons will reside in the δ 1.0-1.9 ppm range.

-

Butyl Chain Protons (δ 0.8-1.4 ppm): The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm. The three methylene groups (-CH₂-) will present as multiplets in the δ 1.2-1.4 ppm region, likely overlapping with some of the cyclohexyl signals.

¹³C NMR Spectroscopy

The carbon NMR will provide a unique signal for each carbon environment. Predicted chemical shifts based on analogous compounds are as follows.[3][14]

-

Aromatic Carbons (δ 119-147 ppm):

-

C-Br (C1): ~δ 119-121 ppm

-

CH (C3, C5): ~δ 128-130 ppm

-

CH (C2, C6): ~δ 131-133 ppm

-

C-Cyclohexyl (C4): ~δ 145-147 ppm

-

-

Cyclohexyl Carbons (δ 29-45 ppm):

-

Benzylic CH (C1'): ~δ 44-45 ppm

-

Other CH/CH₂: Multiple signals expected between δ 29-40 ppm.

-

-

Butyl Chain Carbons (δ 14-38 ppm):

-

-CH₃ (C4''): ~δ 14 ppm

-

-CH₂- (C1'', C2'', C3''): Signals expected in the range of δ 22-38 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

-

Aliphatic C-H Stretch: Strong, sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), characteristic of the cyclohexyl and butyl groups.

-

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region. A sharp band around 820 cm⁻¹ is indicative of 1,4-disubstitution (para).

-

C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹, though it can be weak.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry should show a distinct molecular ion peak.

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 294 and 296, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation: A prominent peak at m/z 215 would correspond to the loss of the bromine atom ([M-Br]⁺). Further fragmentation of the butylcyclohexyl moiety would lead to a complex pattern of smaller fragments. A peak at m/z 169 is likely, representing the bromophenylcyclohexyl cation after loss of the butyl group.[15]

Applications in Research and Development

The primary and most well-documented application of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is as a crucial intermediate in the synthesis of liquid crystal materials.[1] Its rigid, rod-like structure is a foundational element for molecules that exhibit nematic and other mesophases, which are essential for modern display technologies like LCDs.

Beyond materials science, its structure is of interest to medicinal chemists. The 4-alkylcyclohexylphenyl motif is a recognized bioisostere for biphenyl or other extended aromatic systems, offering improved pharmacokinetic properties such as increased solubility and metabolic stability. The bromine atom allows for its facile incorporation into larger molecules through cross-coupling chemistry, making it a valuable building block for PROTACs and other complex drug candidates.[5]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not universally available, but data from suppliers and analogous compounds provide a clear hazard profile.[16]

-

GHS Hazard Classification:

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

-

Conclusion

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a well-defined chemical intermediate with significant utility in both materials science and synthetic organic chemistry. Its value is derived from its unique molecular architecture—a rigid core with a versatile reactive site. While detailed experimental data on some of its physical properties remain sparse in public literature, its synthesis is achievable through established chemical transformations, and its spectral properties can be reliably predicted. This guide provides the necessary technical information for scientists to confidently handle, synthesize, and characterize this compound for advanced research and development applications.

References

- Vertex AI Search. 1-Bromo-4-(trans-4-butylcyclohexyl)

- Friedel-Crafts Acetyl

- BenchChem. (2025). Application Notes and Protocols: 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Chemical Synthesis.

- BenchChem. (2025). A Comparative Guide to the Characterization of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: 13C NMR, GC-MS, and FTIR Analysis.

- Friedel-Crafts Acetylation of Bromobenzene Lab Report. (n.d.). Studylib.

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene - Optional[13C NMR] - Chemical Shifts. (n.d.).

- Arctom. CAS NO. 516510-78-4 | 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

- Bide Pharmatech. CAS:516510-78-4, 4-Butylcyclohexylbromobenzene.

- BenchChem. (2025). 1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)

- BenchChem. (2025). synthesis pathway for 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

- PubChem. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595.

- Friedel-Crafts Acylation. (2018, November 13). [Video]. YouTube.

- Sigma-Aldrich. (2025).

- NIST. Benzene, 1-bromo-4-ethyl-.

- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24).

- Haihang Industry. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene CAS 79832-89-6.

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. (n.d.). SpectraBase.

- Sigma-Aldrich. 1-Bromo-4-tert-butylbenzene 97 3972-65-4.

- Wonda Science.

- CP Lab Safety. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, min 98%, 100 grams.

- CymitQuimica. 1-Bromo-4-(trans-4-N-pentylcyclohexyl)benzene.

- PubChem. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene | C17H25Br | CID 3827903.

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27).

- The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). MCC Organic Chemistry.

- Sigma-Aldrich. (2025).

- IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV)

- ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ).

- NIST. Benzene, 1-bromo-4-methyl-.

- ChemicalBook. 1-Bromo-4-tert-butylbenzene(3972-65-4)IR1.

- CP Lab Safety. 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, min 96%, 100 grams.

- ChemicalBook. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum.

- NIST. Benzene, 1-bromo-4-methyl-.

- LabSolu. 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene.

- BenchChem. (2025). Thermal Stability of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene: A Technical Guide.

- MedchemExpress. 1-Bromo-4-tert-butylbenzene | Biochemical Reagent.

- Thermo Scientific Chemicals. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online.

- PubChem. 1-Bromo-4-cyclohexylbenzene | C12H15Br | CID 90718.

- Thermo Scientific Chemicals. 1-Bromo-4-cyclohexylbenzene, 98% 5 g | Buy Online.

- Fisher Scientific. 1-Bromo-4-cyclohexylbenzene, 98% 5 g | Buy Online.

- ChemicalBook. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 9. maths.tcd.ie [maths.tcd.ie]

- 10. studylib.net [studylib.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 1-Bromo-4-butylbenzene(41492-05-1) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 16. 4008081911.com [4008081911.com]

1-Bromo-4-(trans-4-butylcyclohexyl)benzene molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Introduction

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a halogenated organic compound with the CAS Number 516510-78-4.[1][2][3] Its molecular structure, consisting of a brominated benzene ring linked to a trans-4-butylcyclohexyl group, makes it a significant intermediate in the synthesis of advanced materials, particularly liquid crystals.[1][4] The specific arrangement of its constituent parts—a rigid aromatic core, a flexible alkyl chain, and a stereochemically defined cycloaliphatic linker—imparts desirable properties for applications in high-performance displays and other electro-optical devices.[4][5] This guide provides a detailed exploration of its molecular structure, from its fundamental properties and conformational analysis to its spectroscopic signature and synthetic utility.

Physicochemical Properties

The physical and chemical characteristics of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene are foundational to its application and handling. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 516510-78-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₃Br | [1][2][3][6] |

| Molecular Weight | 295.26 g/mol | [2] |

| Appearance | White to brown low melting crystalline solid | [2] |

| Purity | Typically ≥98% | [3] |

| Storage | 2-8°C, cold storage, protected from light | [2] |

Molecular Structure and Conformational Analysis

The structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a deliberate amalgamation of molecular fragments designed to elicit specific material properties.

-

Bromobenzene Moiety : The benzene ring provides a rigid, planar core. The bromine atom is a key functional handle for further chemical transformations and also contributes to the molecule's polarity.[4]

-

n-Butyl Group : This flexible alkyl chain is crucial for influencing the mesomorphic (liquid crystalline) properties of materials derived from this compound. It helps to lower melting points and affect the stability of various liquid crystal phases.[7]

-

trans-Cyclohexyl Linker : The cyclohexane ring, locked in a chair conformation, acts as a rigid spacer between the aromatic core and the alkyl chain. The trans stereochemistry is of paramount importance; it ensures a linear, rod-like molecular shape, which is a prerequisite for the formation of the nematic and smectic phases essential for liquid crystal displays.[5] This linearity is less pronounced in the corresponding cis-isomer, which would disrupt the necessary molecular packing. X-ray crystallography studies on analogous structures confirm that cyclohexyl rings in such molecules adopt chair conformations.[8][9]

Figure 1: 2D representation of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

Spectroscopic Characterization

The elucidation of the molecular structure heavily relies on spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific molecule is limited, its features can be accurately predicted based on well-established principles and data from analogous compounds.[10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each part of the molecule.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to Br) | ~7.4 | Doublet |

| Aromatic (ortho to Cyclohexyl) | ~7.1 | Doublet |

| Cyclohexyl (CH attached to Benzene) | ~2.5 | Multiplet |

| Cyclohexyl (other CH₂) | 1.0 - 1.9 | Complex Multiplets |

| Butyl (CH₂) | 0.9 - 1.4 | Multiplets |

| Butyl (CH₃) | ~0.9 | Triplet |

-

Causality : The para-substitution on the benzene ring leads to a simplified AA'BB' system, which often appears as two distinct doublets.[10] The electron-withdrawing effect of the bromine atom deshields the ortho protons, shifting them downfield. The protons of the cyclohexyl and butyl groups appear in the upfield aliphatic region, with significant overlap expected.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a count of the unique carbon environments.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Br) | ~120 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-Cyclohexyl) | ~145 |

| Cyclohexyl (CH) | 35 - 45 |

| Cyclohexyl (CH₂) | 25 - 35 |

| Butyl (CH₂) | 20 - 40 |

| Butyl (CH₃) | ~14 |

-

Note : These are estimated values. A database search indicates computed ¹³C NMR data is available, which can provide more precise shift predictions.[6]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would reveal key structural information.

-

Molecular Ion (M⁺) : A prominent molecular ion peak would be expected at m/z 294 and 296 in an approximate 1:1 ratio. This characteristic isotopic pattern is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11][12]

-

Fragmentation : Key fragmentation pathways would likely involve the loss of the butyl group (M-57), cleavage of the cyclohexyl ring, and loss of the bromine atom. The most stable fragment is often the tropylium ion or related aromatic structures.

Synthesis and Reactivity

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a versatile building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[1]

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis and is widely used to form carbon-carbon bonds, particularly for creating biaryl structures common in liquid crystals and pharmaceuticals.[13][14][15] The reaction couples the aryl bromide with an organoboron compound.[13]

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

This protocol is a representative example and may require optimization.[13][16]

-

Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., XPhos).[16]

-

Solvent and Base Addition : Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and an aqueous solution of a base.[16] Common bases include K₂CO₃, K₃PO₄, or Na₂CO₃ (2.0-3.0 eq).[16]

-

Reaction : Heat the mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Grignard Reagent Formation

The aryl bromide can be converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal.[17][18] This organometallic intermediate is a powerful tool for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[17]

Figure 3: Workflow for Grignard reagent formation and subsequent reaction.

Protocol: Grignard Reagent Formation and Reaction

This protocol requires strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[17][19]

-

Apparatus Setup : Assemble a flame-dried or oven-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation : Place magnesium turnings (1.2 eq) in the flask.[17]

-

Initiation : Add a small portion of a solution of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.[17][20] The reaction may need initiation by gentle warming, adding a small crystal of iodine, or grinding the magnesium.[17]

-

Grignard Formation : Once the reaction initiates (indicated by cloudiness and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.[17] After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

Reaction with Electrophile : Cool the resulting Grignard solution in an ice bath. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 eq) in the same anhydrous solvent.

-

Quenching and Work-up : After the addition is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute HCl.[17]

-

Extraction and Purification : Extract the product with an organic solvent, wash the organic layer, dry it, and purify as described in the Suzuki protocol.

Applications in Drug Development and Materials Science

While the primary documented application of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is as a liquid crystal intermediate, its structural motifs are relevant to drug development.[1][4] The 4-alkyl-biphenyl core, readily synthesized from this precursor via Suzuki coupling, is a common scaffold in medicinal chemistry.[13] The bromophenyl group itself is found in various biologically active compounds.[21][22] The lipophilic nature of the butylcyclohexyl group can be exploited to modulate the pharmacokinetic properties of a potential drug candidate, such as its solubility and membrane permeability.

Conclusion

The molecular structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a carefully designed platform that balances rigidity and flexibility to achieve specific functions. Its trans-cyclohexyl linker ensures a linear geometry essential for liquid crystal applications, while the reactive bromo-substituent provides a gateway for constructing more complex molecules through robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling and Grignard reactions. A thorough understanding of its structure and reactivity is, therefore, indispensable for scientists and researchers aiming to develop novel materials and potential therapeutic agents.

References

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: Your Trusted Supplier for High-Purity Liquid Crystal Intermediates.

- 1-Bromo-4-cyclohexylbenzene | C12H15Br | CID 90718 - PubChem.

- CAS.516510-78-4 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

- Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis. (2025). BenchChem.

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (2025). BenchChem.

- Grignard Reaction.

- Application Notes and Protocols for the Use of 1-Bromo-4-tert-butylbenzene in Liquid Crystal M

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene - Optional[13C NMR] - Chemical Shifts.

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. (No date).

- 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, min 98%, 100 grams.

- Benzene, 1-bromo-4-ethyl-.

- A Grignard reagent is prepared by reacting trans-1-bromo-1-butene with magnesium. What are the...

- Suzuki reaction.

- Suzuki Coupling.

- Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- 1H NMR Spectrum Analysis: A Comparative Guide for 1-Bromo-4-(trans-4-ethylcyclohexyl)

- (PDF) 1-Bromo-2,4,6-tricyclohexylbenzene. (No date).

- Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. (1996). PubMed.

- 1 CHEM 344 Organometallic Chemistry Practice Problems (not for credit).

- 3 - Organic Syntheses Procedure.

- Potential Biological Activities of 4-Bromo-3-oxo-n-phenylbutanamide Deriv

- Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown.

- Benzene, 1-bromo-4-methyl-.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, CasNo.516510-78-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 12. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. homework.study.com [homework.study.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a key intermediate in the development of liquid crystals and other advanced organic materials. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will delve into the mechanistic underpinnings of the most reliable synthetic routes, providing detailed, field-proven experimental protocols. The primary focus will be on a robust, multi-step synthesis involving a Friedel-Crafts acylation followed by a Wolff-Kishner reduction, a pathway that offers superior control over isomerism and purity. A comparative analysis with an alternative direct bromination route is also presented. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a disubstituted aromatic compound characterized by a bromine atom and a trans-4-butylcyclohexyl group in a para configuration. The presence of the rigid and conformationally locked trans-cyclohexyl moiety, combined with the reactive bromo-functional group, makes this molecule a valuable building block in materials science and medicinal chemistry. Specifically, its application as a liquid crystal intermediate is noteworthy, where the molecular shape and polarity contribute to the formation of desired mesophases. The bromine atom serves as a convenient handle for further chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide will focus on a logical and reproducible synthetic strategy that ensures the desired trans and para stereochemistry, which is crucial for its applications.

Comparative Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene are considered:

-

Route A: Friedel-Crafts Acylation Followed by Reduction. This is the recommended and most robust pathway. It involves the acylation of bromobenzene with trans-4-butylcyclohexanecarbonyl chloride, followed by the reduction of the resulting ketone. This method offers excellent control over regioselectivity (para-substitution is highly favored) and preserves the trans stereochemistry of the cyclohexyl ring.

-

Route B: Direct Electrophilic Bromination. This approach involves the direct bromination of 4-(trans-4-butylcyclohexyl)benzene. While seemingly more direct, this route presents challenges in controlling regioselectivity, as ortho-bromination can occur as a side reaction. Furthermore, the synthesis of the starting material, 4-(trans-4-butylcyclohexyl)benzene, is not trivial and often involves a Friedel-Crafts alkylation which is prone to polyalkylation and carbocation rearrangements.

The following sections will provide a detailed exposition of the preferred synthetic route (Route A).

Recommended Synthetic Pathway: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This pathway is comprised of three main stages:

-

Preparation of the Acylating Agent: Synthesis of trans-4-butylcyclohexanecarbonyl chloride from trans-4-butylcyclohexanecarboxylic acid.

-

Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction of bromobenzene with the synthesized acyl chloride.

-

Wolff-Kishner Reduction: The deoxygenation of the resulting ketone to yield the final product.

The overall synthetic scheme is depicted below:

Caption: Recommended three-stage synthesis of the target compound.

Stage 1: Synthesis of trans-4-Butylcyclohexanecarbonyl Chloride

The initial step is the conversion of the commercially available trans-4-butylcyclohexanecarboxylic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[1][2][3][4]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-4-butylcyclohexanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the carboxylic acid at room temperature.

-

Heat the reaction mixture to reflux for 2 hours. The evolution of gas (SO₂ and HCl) will be observed.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude trans-4-butylcyclohexanecarbonyl chloride is typically used in the next step without further purification.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| trans-4-Butylcyclohexanecarboxylic acid | 184.28 | 1.0 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.5 | 1.5 |

Table 1: Reagent quantities for the synthesis of trans-4-butylcyclohexanecarbonyl chloride.

Stage 2: Friedel-Crafts Acylation of Bromobenzene

This key carbon-carbon bond-forming step utilizes the principles of electrophilic aromatic substitution. The acyl chloride, activated by a Lewis acid catalyst such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich bromobenzene ring. The bromine atom is a deactivating but ortho-, para-directing group; due to steric hindrance, the acylation occurs predominantly at the para position.[5][6][7][8]

Sources

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physical properties of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, a key intermediate in the synthesis of advanced liquid crystal materials.[1][2] This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for its application in materials science and organic synthesis.

Core Molecular Identity and Characteristics

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a halogenated organic compound featuring a brominated benzene ring linked to a trans-4-butylcyclohexyl moiety.[3] This specific molecular architecture is pivotal to its function, providing a blend of rigidity from the phenyl ring and flexibility from the cyclohexyl and butyl groups, a hallmark of many liquid crystal structures.

Table 1: Fundamental Molecular Identifiers

| Property | Value | Source(s) |

| Chemical Name | 1-Bromo-4-(trans-4-butylcyclohexyl)benzene | [4] |

| CAS Number | 516510-78-4 | [1][3][4] |

| Molecular Formula | C₁₆H₂₃Br | [1][4][5] |

| Molecular Weight | 295.26 g/mol | [5] |

| Purity | Typically ≥98% | [4] |

Macroscopic and Thermodynamic Properties

The bulk physical properties of a material are a direct manifestation of its underlying molecular structure and intermolecular forces. For 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, these properties are crucial for its handling, purification, and performance in liquid crystal formulations.

Appearance: At ambient conditions, this compound is typically a white to brown, low-melting crystalline solid. The coloration can be indicative of minor impurities, hence for high-performance applications, a purer, whiter crystalline form is preferred.

Thermal Transitions:

Experimental Insight: Melting Point Determination

The melting point is a sharp indicator of purity. A broad melting range typically signifies the presence of impurities, which disrupt the crystal lattice. The standard and most reliable method for determining the melting point of a crystalline organic solid is capillary melting point analysis .

dot

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate results.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus alongside a precision thermometer.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_completion) are recorded. This range is the melting point of the sample.[6][7]

Solubility Profile:

The solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene is dictated by the "like dissolves like" principle. The large nonpolar butylcyclohexyl and bromophenyl groups suggest good solubility in nonpolar organic solvents and poor solubility in polar solvents like water.

Table 2: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Chloroform | High | The molecule is predominantly nonpolar. |

| Polar Aprotic | Acetone, Dichloromethane | Moderate to High | The C-Br bond introduces some polarity. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited hydrogen bonding potential. |

| Aqueous | Water | Insoluble | The large hydrophobic structure dominates. |

Experimental Insight: Determining Solubility

A systematic approach is employed to qualitatively and quantitatively assess solubility. This involves observing the dissolution of a known mass of the solute in a specific volume of the solvent at a controlled temperature.

Protocol: Qualitative Solubility Testing

-

Sample Preparation: Add approximately 20-30 mg of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene to a test tube.

-

Solvent Addition: Add 1 mL of the test solvent in small portions, agitating the mixture after each addition.

-

Observation: Observe if the solid dissolves completely. If it does, the substance is considered soluble. If not, it is classified as insoluble or sparingly soluble.[4][8] This process is repeated for a range of solvents to build a comprehensive solubility profile.

Structural and Spectroscopic Characterization

Spectroscopic techniques provide a window into the molecular structure and are indispensable for confirming the identity and purity of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the cyclohexyl ring, and the protons of the butyl chain. The trans configuration of the cyclohexyl ring influences the chemical shifts and coupling constants of its protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity.[7]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic and aliphatic groups.

-

C=C stretching vibrations of the benzene ring.

-

The C-Br stretching vibration, which typically appears in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio.

dotdot graph fragmentation_pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

A [label="[C₁₆H₂₃Br]⁺˙\n(Molecular Ion)"]; B [label="[C₁₆H₂₃]⁺\n(Loss of Br)"]; C [label="[C₆H₄Br]⁺"]; D [label="[C₁₀H₁₉]⁺"];

A -> B [label="Fragmentation"]; A -> C; A -> D; }

Sources

- 1. lci-systems.com [lci-systems.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene - Safety Data Sheet [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, CasNo.516510-78-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Spectral Analysis of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

Introduction

The logic of our analytical approach is to systematically deconstruct the molecule's spectral signature, moving from the atomic level connectivity and environment (NMR) to the vibrational modes of its functional groups (IR) and finally to its overall molecular weight and fragmentation patterns (MS). This multi-faceted approach ensures a self-validating system of analysis, critical for the unambiguous confirmation of the molecular structure.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, which will be used throughout this guide.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. These predictions are based on the analysis of similar structures. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.38 | d | 2H | H-2, H-6 (Aromatic) | Protons ortho to the bromine atom, deshielded. Appears as a doublet due to coupling with H-3 and H-5. |

| ~ 7.05 | d | 2H | H-3, H-5 (Aromatic) | Protons meta to the bromine atom. Appears as a doublet due to coupling with H-2 and H-6. |

| ~ 2.45 | tt | 1H | H-1' (Cyclohexyl) | Methine proton on the cyclohexane ring attached to the benzene ring. |

| ~ 1.85 | m | 4H | H-2', H-6' (Cyclohexyl) | Methylene protons on the cyclohexane ring. |

| ~ 1.40 | m | 4H | H-3', H-5' (Cyclohexyl) | Methylene protons on the cyclohexane ring. |

| ~ 1.25 | m | 1H | H-4' (Cyclohexyl) | Methine proton on the cyclohexane ring attached to the butyl group. |

| ~ 1.30 | m | 4H | H-1'', H-2'' (Butyl) | Methylene protons of the butyl chain. |

| ~ 0.90 | t | 3H | H-4''' (Butyl) | Terminal methyl group of the butyl chain, appears as a triplet. |

| ~ 0.88 | m | 2H | H-3'' (Butyl) | Methylene protons of the butyl chain. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.

Theoretical Principles and Experimental Rationale

Each chemically non-equivalent carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. The carbon attached to the bromine (C-1) will be significantly shifted, as will the substituted aromatic carbon (C-4). The aliphatic carbons of the cyclohexane and butyl groups will appear in the upfield region.

Experimental Protocol: ¹³C NMR Acquisition

The experimental protocol is similar to that of ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum to single lines for each carbon.

Caption: Workflow for ¹³C NMR Data Acquisition and Processing.

Predicted ¹³C NMR Data and Interpretation

The predicted chemical shifts for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene are presented below, based on available data for analogs. [2][3]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 146.0 | C-4 (Ar-C) | Quaternary aromatic carbon attached to the cyclohexyl group. |

| ~ 131.5 | C-2, C-6 (Ar-CH) | Aromatic carbons ortho to the bromine. |

| ~ 128.3 | C-3, C-5 (Ar-CH) | Aromatic carbons meta to the bromine. |

| ~ 119.9 | C-1 (C-Br) | Aromatic carbon directly attached to the electronegative bromine. |

| ~ 44.1 | C-1' (Cyclohexyl-CH) | Methine carbon of the cyclohexane ring attached to the benzene ring. |

| ~ 39.2 | C-4' (Cyclohexyl-CH) | Methine carbon of the cyclohexane ring attached to the butyl group. |

| ~ 34.5 | C-2', C-6' (Cyclohexyl-CH₂) | Methylene carbons of the cyclohexane ring. |

| ~ 37.2 | C-1'' (Butyl-CH₂) | Methylene carbon of the butyl group attached to the cyclohexane ring. |

| ~ 29.8 | C-3', C-5' (Cyclohexyl-CH₂) | Methylene carbons of the cyclohexane ring. |

| ~ 29.1 | C-2'' (Butyl-CH₂) | Methylene carbon of the butyl group. |

| ~ 22.8 | C-3'' (Butyl-CH₂) | Methylene carbon of the butyl group. |

| ~ 14.1 | C-4''' (Butyl-CH₃) | Terminal methyl carbon of the butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Principles and Experimental Rationale

The key vibrational modes for this molecule include the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the benzene ring, and the C-Br stretching. The para-substitution pattern on the benzene ring also gives rise to a characteristic C-H out-of-plane bending absorption.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common technique that requires minimal sample preparation.

Caption: Workflow for ATR-IR Data Acquisition and Processing.

Predicted IR Data and Interpretation

The expected IR absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~ 3050-3020 | Medium | Aromatic C-H | Stretch |

| ~ 2950-2850 | Strong | Aliphatic C-H | Stretch |

| ~ 1590, 1485 | Medium-Strong | Aromatic C=C | Stretch |

| ~ 1450 | Medium | Aliphatic CH₂ | Bend |

| ~ 820 | Strong | para-disubstituted C-H | Out-of-plane bend |

| ~ 650-550 | Medium | C-Br | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the fragmentation pattern of a molecule, further confirming its structure.

Theoretical Principles and Experimental Rationale

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting charged fragments are separated by their mass-to-charge ratio (m/z). The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in a characteristic M and M+2 pattern for bromine-containing fragments.

Experimental Protocol: Electron Ionization (EI)-MS

Caption: Workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data and Interpretation

The molecular formula is C₁₆H₂₃Br, with an exact mass of approximately 294.0983 g/mol for the ⁷⁹Br isotope and 296.0963 g/mol for the ⁸¹Br isotope. [3]

| m/z | Assignment | Rationale |

|---|---|---|

| 294/296 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 237/239 | [M - C₄H₉]⁺ | Loss of the butyl group. |

| 157 | [C₁₂H₁₃]⁺ | Bromophenyl fragment after loss of bromine. |

| 156 | [C₁₂H₁₂]⁺ | Fragment from the bromophenylcyclohexyl cation. |

| 57 | [C₄H₉]⁺ | Butyl cation, a common fragment. |

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. While this guide is based on predictive data and analysis of close analogs, it establishes a clear and authoritative framework for the experimental confirmation of the compound's structure. The detailed protocols and interpretation rationale serve as a valuable resource for researchers in drug development and materials science, ensuring the scientific integrity of their work.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-cyclohexylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the solubility characteristics of this and structurally related compounds. Recognizing the limited availability of public quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles of solubility, theoretical prediction models, and robust experimental protocols.

Introduction: The Significance of Solubility for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a substituted aromatic compound with a molecular formula of C₁₆H₂₃Br and a molecular weight of approximately 295.3 g/mol [1]. Its structure, featuring a non-polar butylcyclohexyl group and a moderately polar bromobenzene moiety, suggests its utility in applications such as liquid crystal formulations, organic synthesis, and as a building block for larger, more complex molecules. In these contexts, solubility is a critical parameter that governs reaction kinetics, purification processes, formulation stability, and bioavailability in pharmaceutical applications. An understanding of its solubility behavior is therefore paramount for its effective utilization.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[2][3]. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

Physicochemical Properties and their Impact on Solubility

The molecular structure of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene provides key insights into its expected solubility. The large, non-polar trans-4-butylcyclohexyl group dominates the molecule's character, making it predominantly hydrophobic. The bromobenzene group introduces some polarity due to the electronegativity of the bromine atom. Consequently, the compound is expected to be poorly soluble in highly polar solvents like water but readily soluble in non-polar and moderately polar organic solvents[2][4][5].

Predictive Models for Solubility

In the absence of extensive experimental data, theoretical models can provide valuable predictions of solubility.

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a substance in a given solvent[6][7]. The total cohesion energy of a substance is divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh)[6][7]. A substance is likely to dissolve in a solvent if their Hansen parameters are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated, and if this distance is within the interaction radius (R0) of the solute, dissolution is predicted[7].

COSMO-RS is a quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility[8][9]. It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities[9]. This method is particularly powerful as it does not rely on experimental data for parameterization and can be applied to a wide range of compounds[8][10][11]. COSMO-RS can also be used to predict Hansen Solubility Parameters, providing a bridge between these two predictive models[12].

Experimental Determination of Solubility

A systematic experimental approach is essential for obtaining accurate solubility data. The following section outlines a detailed protocol for determining the equilibrium solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene.

Materials and Equipment

-

1-Bromo-4-(trans-4-butylcyclohexyl)benzene (solute)

-

A range of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Samples:

-

Accurately weigh an excess amount of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Expected Solubility Profile and Data Presentation

Table 1: Predicted Qualitative Solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Cyclohexane | High | The non-polar butylcyclohexyl group will have strong favorable interactions with non-polar solvents. |

| Aromatic | Toluene, Benzene | High | The bromobenzene moiety will interact favorably with the aromatic rings of the solvent. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with both parts of the solute molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good general solvents for a wide range of organic compounds. |

| Ketones | Acetone, Methyl ethyl ketone | Moderate | The polarity of ketones may lead to slightly lower solubility compared to non-polar solvents. |

| Esters | Ethyl acetate | Moderate | Similar to ketones, the polarity will influence the solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrogen bonding capability of alcohols makes them less ideal solvents for the predominantly non-polar solute. |

| Highly Polar | Water, Dimethyl sulfoxide (DMSO) | Very Low/Insoluble | The large hydrophobic portion of the molecule will prevent significant dissolution in highly polar solvents. |

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in organic solvents. While quantitative data for this specific compound is scarce, the principles and methodologies outlined here equip researchers with the necessary tools to predict, measure, and understand its solubility profile. A thorough understanding of solubility is crucial for the successful application of this compound in its various fields of use.

References

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. SCM. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Hansen solubility parameter. In Wikipedia. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. Retrieved from [Link]

-

Wikipedia. (2023, May 29). COSMO-RS. In Wikipedia. Retrieved from [Link]

-

Solubility of Things. (n.d.). Bromobenzene. Solubility of Things. Retrieved from [Link]

-

Sunrise Group. (n.d.). Bromobenzene - Aromatic Compounds. Sunrise Group. Retrieved from [Link]

-

Klamt, A., Eckert, F., & Arlt, W. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275–281. Retrieved from [Link]

-

ChemBK. (n.d.). Bromobenzene. ChemBK. Retrieved from [Link]

-

Klajmon, M., & Fulem, M. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Industrial & Engineering Chemistry Research, 60(27), 9872-9886. Retrieved from [Link]

-

Pan, Y., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(30), 11096-11105. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromobenzene. PubChem. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. ResearchGate. Retrieved from [Link]

-

Solubility of Things. (n.d.). tert-butylcyclohexane. Solubility of Things. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Hubbe, M. A., et al. (2015). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry, 6(42), 7495-7505. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). butyl cyclohexane. The Good Scents Company. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-cyclohexylbenzene. PubChem. Retrieved from [Link]

-

Scent.vn. (n.d.). Butylcyclohexane (CAS 1678-93-9). Scent.vn. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butylcyclohexane. PubChem. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, min 98%, 100 grams. CP Lab Safety. Retrieved from [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 1-Bromo-4-(trans-4-butylcyclohexyl)benzene. HENAN SUNLAKE ENTERPRISE CORPORATION. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. guidechem.com [guidechem.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. scm.com [scm.com]

- 9. COSMO-RS - Wikipedia [en.wikipedia.org]

- 10. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene for Research and Development Applications

This document provides a comprehensive technical guide for the safe handling and use of 1-Bromo-4-(trans-4-butylcyclohexyl)benzene (CAS No. 88539-77-3), a key intermediate in materials science and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, emphasizing a proactive approach to safety through a deep understanding of the compound's properties and associated hazards.

Compound Identification and Physicochemical Properties

1-Bromo-4-(trans-4-butylcyclohexyl)benzene is a substituted aromatic compound. A clear understanding of its physical properties is the foundation of a robust safety protocol. For instance, knowing its form (solid or liquid) at ambient temperature dictates the appropriate engineering controls and personal protective equipment (PPE) required for handling.

Table 1: Physicochemical Data for 1-Bromo-4-(trans-4-butylcyclohexyl)benzene

| Property | Value | Reference |

| CAS Number | 88539-77-3 | [1] |

| Molecular Formula | C₁₆H₂₃Br | [1] |

| Molecular Weight | 295.3 g/mol | [1] |

| Appearance | Data not consistently available; likely a solid or liquid. Assume potential for dust or vapor. | |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1][2] |